An In-Depth Technical Guide to the Physiological Roles of Cyclo(His-Pro)
An In-Depth Technical Guide to the Physiological Roles of Cyclo(His-Pro)
Abstract
Cyclo(His-Pro) (CHP), an endogenous cyclic dipeptide, has emerged as a molecule of significant interest within the scientific and drug development communities. Arising primarily from the metabolism of Thyrotropin-Releasing Hormone (TRH), CHP exhibits a remarkable spectrum of physiological activities, transcending its origins as a neuropeptide metabolite. This technical guide provides a comprehensive exploration of the known physiological roles of cyclo(His-Pro), delving into its neuroprotective, anti-inflammatory, and metabolic functions. We will dissect the underlying molecular mechanisms, present detailed experimental protocols for its study, and summarize key quantitative data to support researchers and drug development professionals in their endeavors. This document is designed to be a self-validating resource, grounded in authoritative scientific literature, to facilitate a deeper understanding and further investigation into the therapeutic potential of this multifaceted peptide.
Introduction to Cyclo(His-Pro): Beyond a TRH Metabolite
Cyclo(His-Pro), also known as histidyl-proline diketopiperazine, is a cyclic dipeptide that is ubiquitously present in various tissues and bodily fluids, including the brain, gastrointestinal tract, blood, and cerebrospinal fluid.[1] While it can be formed from the enzymatic cleavage of TRH by pyroglutamate aminopeptidase followed by spontaneous cyclization, evidence suggests that not all endogenous cyclo(His-Pro) is derived from this pathway, hinting at other biosynthetic routes.[2] Its ability to cross the blood-brain barrier and its stability against enzymatic degradation make it a compelling molecule for therapeutic development.[3] This guide will illuminate the diverse physiological functions of cyclo(His-Pro), with a particular focus on its mechanisms of action that are of interest to researchers in neuropharmacology, immunology, and metabolic diseases.
Physicochemical Properties and Analytical Methodologies
A thorough understanding of the physicochemical properties of cyclo(His-Pro) is fundamental for its accurate quantification and biological investigation.
Chemical Structure:
-
IUPAC Name: (3S,8aS)-3-(1H-imidazol-5-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
-
Molecular Formula: C₁₁H₁₄N₄O₂
-
Molecular Weight: 234.26 g/mol [4]
Quantification of Cyclo(His-Pro) in Biological Samples: A Step-by-Step LC-MS/MS Protocol
Accurate quantification of cyclo(His-Pro) in complex biological matrices like plasma and tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity.
Sample Preparation: Solid-Phase Extraction (SPE) [5]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute cyclo(His-Pro) with 1 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Cyclo(His-Pro): Precursor ion (Q1) m/z 235.1 → Product ion (Q3) m/z 82.1
-
Internal Standard (e.g., ¹³C₆,¹⁵N₄-cyclo(His-Pro)): Precursor ion (Q1) m/z 245.1 → Product ion (Q3) m/z 86.1
-
The Neuroprotective Role of Cyclo(His-Pro): A Mechanistic Overview
A significant body of evidence points to the neuroprotective effects of cyclo(His-Pro) in various models of neuronal injury.[3][6] Its ability to counteract oxidative stress and neuroinflammation is central to this protective action.
Modulation of the Nrf2 and NF-κB Signaling Pathways
Cyclo(His-Pro) exerts its neuroprotective effects primarily through the modulation of two key transcription factors: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).[3]
-
Nrf2 Activation: Cyclo(His-Pro) promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, leading to their upregulation. This enhances the cellular defense against oxidative stress.
-
NF-κB Inhibition: Cyclo(His-Pro) inhibits the activation of NF-κB, a key regulator of the inflammatory response. By preventing the nuclear translocation of NF-κB, cyclo(His-Pro) downregulates the expression of pro-inflammatory cytokines and enzymes.[7]
Caption: Cyclo(His-Pro) signaling pathway in neuroprotection.
Experimental Protocol: In Vitro Neuroprotection Assay in PC12 Cells
The rat pheochromocytoma (PC12) cell line is a widely used model for studying neuronal differentiation and neuroprotection.
Materials:
-
PC12 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Cyclo(His-Pro)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of cyclo(His-Pro) (e.g., 10, 50, 100 µM) for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM for 4 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
The Anti-inflammatory Properties of Cyclo(His-Pro)
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Cyclo(His-Pro) has demonstrated potent anti-inflammatory effects, primarily by modulating microglial activation.[7]
Experimental Protocol: Anti-inflammatory Assay in BV2 Microglial Cells
BV2 cells, an immortalized murine microglia cell line, are a standard model for studying neuroinflammation.
Materials:
-
BV2 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cyclo(His-Pro)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding: Culture and seed BV2 cells as described for PC12 cells.
-
Pre-treatment: Pre-treat the cells with varying concentrations of cyclo(His-Pro) (e.g., 10, 50, 100 µM) for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Metabolic Regulation by Cyclo(His-Pro)
Beyond its roles in the central nervous system, cyclo(His-Pro) is involved in the regulation of metabolic processes, including glucose homeostasis and appetite control.
Influence on Glucose Metabolism
Cyclo(His-Pro) has been shown to influence glucose metabolism. Studies suggest that oral administration of cyclo(His-Pro) in combination with zinc can improve glycemic control in diabetic models.[8] The proposed mechanism involves enhanced intestinal zinc absorption, which is important for insulin synthesis and secretion, and improved insulin utilization.[8]
Appetite Regulation
Cyclo(His-Pro) has been implicated in the central regulation of appetite. Intracerebroventricular administration of cyclo(His-Pro) has been shown to reduce food intake in animal models.
Experimental Protocol: In Vivo Appetite Regulation Study in Rats
Animals:
-
Male Wistar rats (250-300 g)
-
Individually housed with ad libitum access to food and water.
Procedure:
-
Acclimation: Acclimate the rats to the experimental conditions for at least one week.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Administration: Administer cyclo(His-Pro) (e.g., 1, 5, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the cyclo(His-Pro)-treated groups and the vehicle control group.
Quantitative Data Summary
| Parameter | Species | Tissue/Fluid | Concentration Range | Reference |
| Endogenous Concentration | Rat | Pancreatic Islets | ~2023 pg/mg protein | [9] |
| Endogenous Concentration | Human | Cerebrospinal Fluid | Varies with health status | [10] |
| Endogenous Concentration | Human | Blood | Varies with health status | [10] |
| Food Source Concentration | Various | Foods | 5-1500 times higher than plasma | [11] |
| Neuroprotection (in vitro) | Rat (PC12 cells) | - | Effective at 10-100 µM | [6] |
| Anti-inflammatory (in vitro) | Mouse (BV2 cells) | - | Effective at 10-100 µM | [7] |
Therapeutic Potential, Clinical Trials, and Safety
The diverse physiological roles of cyclo(His-Pro) position it as a promising therapeutic candidate for a range of disorders.
-
Neurodegenerative Diseases: Its neuroprotective and anti-inflammatory properties make it a potential therapeutic for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][12]
-
Metabolic Disorders: Its influence on glucose metabolism suggests potential applications in the management of type 2 diabetes.[8]
As of the current literature review, there is a lack of extensive clinical trial data specifically for cyclo(His-Pro) as a standalone therapeutic agent. The majority of the research is in the preclinical phase. Further investigation into its safety, toxicity, and efficacy in human subjects is warranted. Preclinical studies have generally indicated a good safety profile, with no significant toxicity observed at therapeutic doses.[3]
Future Directions
The field of cyclo(His-Pro) research is ripe with opportunities for further exploration. Key areas for future investigation include:
-
Elucidation of Specific Receptors: Identifying the specific cellular receptors through which cyclo(His-Pro) mediates its diverse effects.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile in humans.
-
Clinical Trials: Well-designed clinical trials to evaluate its safety and efficacy in various disease models.
-
Drug Delivery Systems: Development of novel drug delivery systems to enhance its bioavailability and target-specific delivery.
Conclusion
Cyclo(His-Pro) is a pleiotropic molecule with a wide array of physiological functions that extend far beyond its role as a simple metabolite of TRH. Its neuroprotective, anti-inflammatory, and metabolic regulatory properties, underpinned by its ability to modulate key signaling pathways, make it a highly attractive candidate for drug development. This technical guide has provided a comprehensive overview of its known roles, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Continued research into this fascinating cyclic dipeptide holds the promise of novel therapeutic strategies for a range of debilitating diseases.
References
- Bellezza, I., et al. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology, 44(3), 525-535.
- BenchChem. (2025). Application Notes and Protocols for the Detection of Cyclo(his-pro) in Biological Samples.
- Minelli, A., et al. (2008). Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide. Amino acids, 35(2), 293-299.
- Grottelli, S., et al. (2016). The Role of Cyclo(His-Pro) in Neurodegeneration. International journal of molecular sciences, 17(8), 1332.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449094, Cyclo(his-pro). Retrieved from [Link]_
- BenchChem. (2025). Investigating the Neuroprotective Effects of Cyclo(Phe-Pro)
- BenchChem. (2025). A Comparative Guide to the In Vitro Neuroprotective Mechanisms of Cyclo(Pro-Leu) and its Analogs.
- Creative Peptides. (n.d.). Cyclo(his-pro) peptide.
- Minelli, A., et al. (2008). Focus on cyclo(His–Pro): history and perspectives as antioxidant peptide. Amino Acids, 35(2), 293-299.
- Mori, M., et al. (1983). Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets.
- Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Nutrients, 14(9), 1775.
- Hilton, C. W., et al. (1992). Food contains the bioactive peptide, cyclo(His-Pro). The Journal of Clinical Endocrinology & Metabolism, 75(2), 375-378.
- Bellezza, I., et al. (2019). Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro). Current medicinal chemistry, 26(33), 6133-6143.
- Prasad, C. (1988). Cyclo(His-Pro): its distribution, origin and function in the human. Neuroscience & Biobehavioral Reviews, 12(1), 19-22.
- Tommonaro, G., et al. (2019). Cyclic Peptides in Neurological Disorders: The Case of Cyclo (His-Pro). Current Medicinal Chemistry, 26(33), 6133-6143.
- Mori, M., et al. (1988). Cyclo(His-Pro) concentration.
- Bellezza, I., et al. (2019). Cyclo(His-Pro) inhibits NLRP3 inflammasome cascade in ALS microglial cells. Molecular and cellular neurosciences, 94, 23-31.
- BenchChem. (2025). Neuroprotective Effects of Cyclic Dipeptides: A Technical Guide on Cyclo(Pro-Leu)
- Tymora Analytical Operations. (2024). LC-MS/MS Analysis. protocols.io.
- Future Science Group. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs.
- Bellezza, I., et al. (2012). Cyclo (His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The international journal of biochemistry & cell biology, 44(3), 525-535.
- Bellezza, I., et al. (2013). Cyclo (His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signaling. Free Radical Biology and Medicine, 60, 106-115.
- Das, S., et al. (2023). Discovery of powerful multifaceted antioxidant for combating oxidative stress associated with neurodegenerative disorders. Free Radical Biology and Medicine, 208, 219-232.
- Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomic studies. Proteomics.
- Wang, Y., et al. (2023). Treatment with 4a blocks LPS stimulated inflammation in BV2 microglia cells alongside IkB/NF-kB axis suppression. bioRxiv, 2023-05.
- Thermo Fisher Scientific. (n.d.).
- Krewenka, C., et al. (2023). Anti-Inflammatory Effects of GPR55 Agonists and Antagonists in LPS-Treated BV2 Microglial Cells. International Journal of Molecular Sciences, 24(9), 8303.
- Anusree, S. S., et al. (2018). An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders. Journal of dietary supplements, 15(6), 844-856.
- Kim, J. H., et al. (2024). The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. International Journal of Molecular Sciences, 25(1), 548.
- Zhang, Q., et al. (2023). Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Frontiers in Pharmacology, 14, 1270505.
- Mohammed, B. H., et al. (2023). Evaluation of the Probiotic Effects of Bacillus clausii on the Biochemical Profile of Diarrheic Male Rats Experimentally Infected with Escherichia coli. ResearchersLinks, 7(1), 1-7.
- Al-Ghananeem, A. M., et al. (2023). Pharmacokinetics of cycloheximide in rats and evaluation of its effect as a blocker of intestinal lymph formation. European Journal of Pharmaceutics and Biopharmaceutics, 193, 89-95.
- Filar, M., et al. (2020). Protocol for Measuring Free (Low-stress) Exploration in Rats. Journal of visualized experiments : JoVE, (155), 10.3791/60641.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(his-pro) | C11H14N4O2 | CID 449094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclo(His-Pro) inhibits NLRP3 inflammasome cascade in ALS microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
